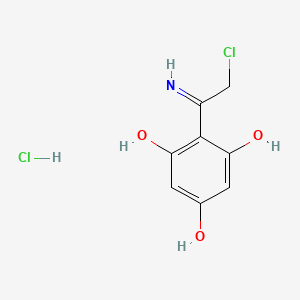
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is an organic compound that features a benzene ring substituted with three hydroxyl groups and a chloroethanimidoyl group. This compound is classified as a polyphenol due to the presence of multiple hydroxyl groups on the benzene ring. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride typically involves the following steps:
Formation of the Benzene Triol Core: The benzene-1,3,5-triol core can be synthesized through the hydrolysis of benzene-1,3,5-triamine derivatives.
Introduction of the Chloroethanimidoyl Group: The chloroethanimidoyl group is introduced via a substitution reaction where a suitable chloroethanimidoyl precursor reacts with the benzene-1,3,5-triol under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene-1,3,5-triol: This is achieved through optimized hydrolysis reactions.
Large-Scale Substitution Reactions:
Purification and Conversion to Hydrochloride Salt: The product is purified through crystallization or other separation techniques and then converted to the hydrochloride salt for enhanced stability and solubility.
化学反応の分析
Types of Reactions
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroethanimidoyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phloroglucinol: Benzene-1,3,5-triol without the chloroethanimidoyl group.
Hydroxyquinol: Benzene-1,2,4-triol, an isomer of benzene-1,3,5-triol.
Pyrogallol: Benzene-1,2,3-triol, another isomer of benzene-1,3,5-triol.
Uniqueness
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is unique due to the presence of the chloroethanimidoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
特性
分子式 |
C8H9Cl2NO3 |
|---|---|
分子量 |
238.06 g/mol |
IUPAC名 |
2-(2-chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c9-3-5(10)8-6(12)1-4(11)2-7(8)13;/h1-2,10-13H,3H2;1H |
InChIキー |
WXOAFVTVEKAITF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)C(=N)CCl)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


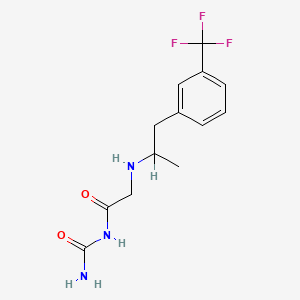
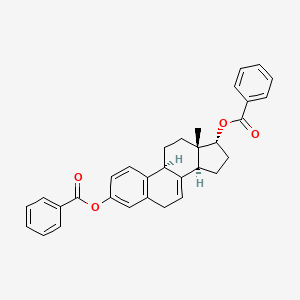
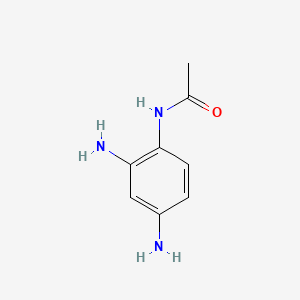


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
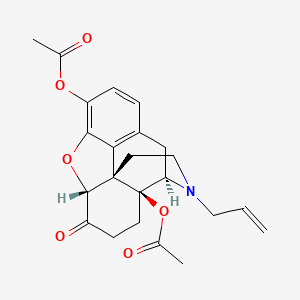
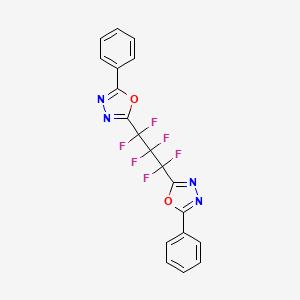
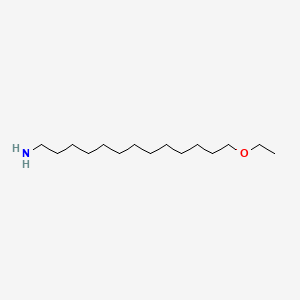
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
